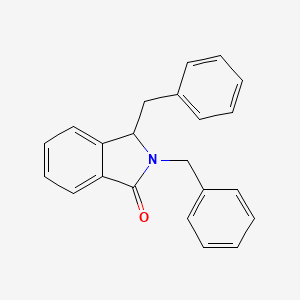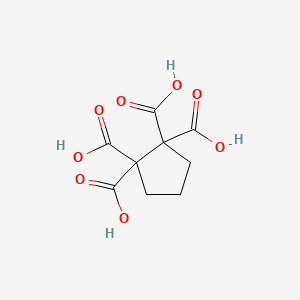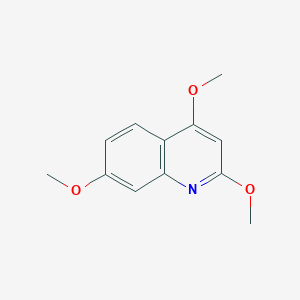
2,4,7-Trimethoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,7-Trimethoxyquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family Quinoline derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trimethoxyquinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid as the primary reactants. The reaction proceeds through the formation of acrolein, followed by cyclization and oxidation steps . Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions: 2,4,7-Trimethoxyquinoline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), sulfonyl chlorides, alkylating agents.
Major Products Formed:
- Quinoline N-oxides (oxidation)
- Tetrahydroquinoline derivatives (reduction)
- Substituted quinolines (substitution)
科学的研究の応用
2,4,7-Trimethoxyquinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,4,7-Trimethoxyquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: By inhibiting topoisomerase, this compound can induce cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
- 2,4,6-Trimethoxyquinoline
- 2,4,8-Trimethoxyquinoline
- 2,4,7-Trimethoxyisoquinoline
Comparison: 2,4,7-Trimethoxyquinoline is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological activity. Compared to 2,4,6-Trimethoxyquinoline and 2,4,8-Trimethoxyquinoline, the 2,4,7-isomer exhibits different electronic and steric effects, leading to variations in its interaction with molecular targets . Additionally, 2,4,7-Trimethoxyisoquinoline, while structurally similar, belongs to the isoquinoline family and has distinct properties and applications .
特性
CAS番号 |
51179-17-0 |
|---|---|
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC名 |
2,4,7-trimethoxyquinoline |
InChI |
InChI=1S/C12H13NO3/c1-14-8-4-5-9-10(6-8)13-12(16-3)7-11(9)15-2/h4-7H,1-3H3 |
InChIキー |
XUYSBGBDEVKTKN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




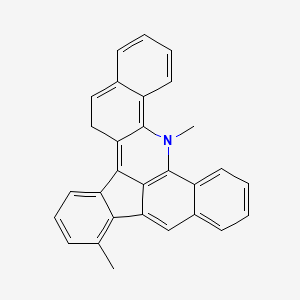
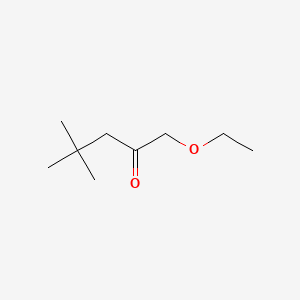
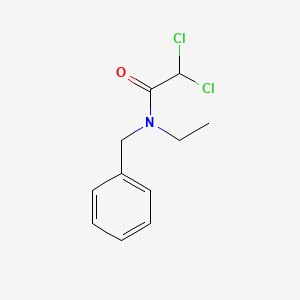

![N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide](/img/structure/B14662235.png)
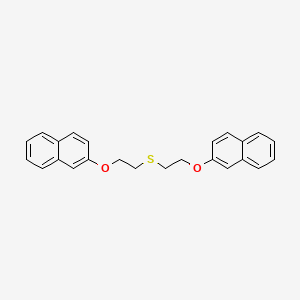
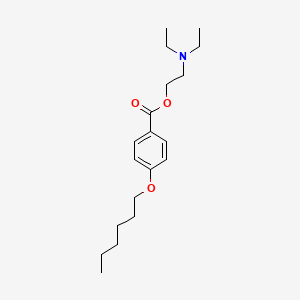
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide](/img/structure/B14662253.png)
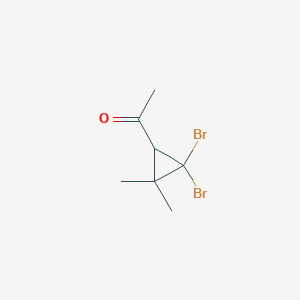
![1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B14662259.png)
